2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-chlorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a chloromethyl derivative with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Attachment of the 4-ethoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Similar structure with a methoxy group instead of an ethoxy group.
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group, for example, may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-28-18-11-9-17(10-12-18)26-21(27)19-4-3-13-24-20(19)25-22(26)29-14-15-5-7-16(23)8-6-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZBDZFJSOITOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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